An In-depth Technical Guide to the Chemical Structure of Isoarborinol
An In-depth Technical Guide to the Chemical Structure of Isoarborinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoarborinol is a naturally occurring pentacyclic triterpenoid (B12794562) found in a variety of plant species, notably within the families Gramineae and Phytolaccaceae. As a member of the triterpenoid class of compounds, it is derived from the cyclization of squalene. Its chemical structure and biological activities have garnered interest in the fields of phytochemistry and pharmacology. Isoarborinol is considered a significant biomarker for higher plants (angiosperms) and may represent an important phylogenetic link between microbial hopanols and eukaryotic sterols. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for isoarborinol.
Chemical Structure and Properties
Isoarborinol, with the systematic IUPAC name 5α-Arborin-9(11)-en-3β-ol , is a 30-carbon isoprenoid. Its structure consists of a pentacyclic core comprising four cyclohexane (B81311) rings (A, B, C, and D) and one cyclopentane (B165970) ring (E). Key functional groups include a hydroxyl group (-OH) at the C-3 position and a double bond between C-9 and C-11. It is structurally distinguished from the more common lupenoid series of triterpenes by the position of its isopropyl group, which is located on the E ring at carbon C-21.
The presence of the hydroxyl group provides a site for derivatization, while the rigid polycyclic structure imparts specific stereochemistry that is crucial for its biological activity.
Quantitative Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for isoarborinol, essential for its identification and characterization.
| Property | Value |
| Molecular Formula | C₃₀H₅₀O |
| Molecular Weight | 426.72 g/mol |
| Appearance | Solid powder |
| CAS Number | 5532-41-2 |
| ¹H NMR (Selected Data) | Tertiary Methyl Group Singlets (δ ppm): 0.76 (C-28), 0.77 (C-27), 0.81 (C-26), 0.82 (C-24), 0.98 (C-23), 1.03 (C-25). Note: Full assignment requires 2D NMR. |
| ¹³C NMR (Expected Data) | Expected Chemical Shift Ranges (δ ppm): Aliphatic CH₃, CH₂, CH: 15-60; C-O (C-3): ~79; C=C (C-9, C-11): ~115-150. Note: Specific assignments for all 30 carbons require experimental data. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z 426.7. Characteristic Fragment (TMS-derivatized): A prominent peak is observed at m/z 241 for the trimethylsilyl (B98337) (TMS) ether derivative. |
| Infrared (IR) Spectroscopy | Expected Characteristic Absorptions (cm⁻¹): ~3200-3500 cm⁻¹: Broad, strong band (O-H stretch, alcohol). ~2850-2960 cm⁻¹: Strong bands (C-H stretch, aliphatic). ~1640-1680 cm⁻¹: Weak to medium band (C=C stretch, alkene). ~1000-1260 cm⁻¹: Medium to strong band (C-O stretch, alcohol). |
Experimental Protocols
Bioactivity-Guided Isolation of Isoarborinol from Petiveria alliacea
The following protocol is based on the successful isolation of isoarborinol as the primary antiamoebic component from the leaves of Petiveria alliacea.
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Plant Material and Extraction:
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Air-dry the leaves of P. alliacea at room temperature until brittle.
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Grind the dried leaves into a fine powder.
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Macerate the powdered leaves with methanol (B129727) (e.g., 1.8 kg of powder in 12 L of methanol) at room temperature for 48-72 hours with occasional agitation.
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Filter the mixture and concentrate the methanolic extract in vacuo using a rotary evaporator to yield a crude extract.
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Solvent Partitioning and Fractionation:
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Dissolve a portion of the crude methanolic extract (e.g., 133 g) in a minimal amount of methanol.
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Adsorb the dissolved extract onto silica (B1680970) gel (e.g., mesh size 0.015-0.04 mm).
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Prepare a silica gel column packed in a low-polarity solvent (e.g., n-hexane).
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Apply the silica-adsorbed extract to the top of the column.
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Elute the column sequentially with solvents of increasing polarity, starting with 100% n-hexane, followed by ethyl acetate (B1210297) (EtOAc), and finally methanol, to obtain the respective fractions (hexanic, EtOAc, methanolic).
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Bioactivity-Guided Sub-fractionation:
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Test each fraction for the desired biological activity (e.g., antiamoebic activity). The hexanic fraction has been reported to be the most active.
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Subject the active hexanic fraction to further column chromatography on silica gel.
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Elute with a gradient of n-hexane and ethyl acetate (e.g., starting with 100% hexane (B92381) and gradually increasing the percentage of ethyl acetate).
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Collect numerous small sub-fractions and monitor their composition by Thin Layer Chromatography (TLC).
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Purification by Recrystallization:
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Combine the sub-fractions that show a prominent spot corresponding to isoarborinol on TLC.
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Concentrate the combined active sub-fractions to dryness.
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Purify the target compound by recrystallization. Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., acetone (B3395972) or chloroform-methanol mixture) and allow it to cool slowly to form crystals of pure isoarborinol.
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Filter and dry the crystals. The melting point for isoarborinol is reported as 296-298 °C.
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Protocols for Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of purified isoarborinol in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition: Acquire the proton spectrum with standard parameters. Typical spectral width is 0-12 ppm.
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¹³C NMR Acquisition: Acquire the carbon spectrum. Typical spectral width is 0-200 ppm. A proton-decoupled experiment is standard.
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2D NMR: For complete structural elucidation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon connectivities.
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Mass Spectrometry (MS):
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Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
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GC-MS Analysis (with derivatization):
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Derivatize the hydroxyl group of isoarborinol with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
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Inject the derivatized sample into the GC-MS. Use a non-polar capillary column (e.g., DB-5ms).
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Acquire mass spectra in electron ionization (EI) mode, scanning a mass range of m/z 50-600.
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LC-MS Analysis:
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Dissolve the underivatized sample in a suitable solvent like methanol.
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Use a C18 reverse-phase column with a mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid).
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Acquire mass spectra using electrospray ionization (ESI) in positive ion mode.
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Infrared (IR) Spectroscopy:
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Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of isoarborinol with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹) and record the spectrum as percent transmittance or absorbance.
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Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the bioactivity-guided isolation of isoarborinol, a crucial process for identifying and purifying active compounds from natural sources.
